molecular formula C6H7F3O2 B2741711 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid CAS No. 2445750-37-6

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid

Cat. No.: B2741711
CAS No.: 2445750-37-6
M. Wt: 168.115
InChI Key: NQISNDXNSIXNCQ-IUYQGCFVSA-N
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Description

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid is a chiral cyclopropane derivative of significant interest in pharmaceutical research and medicinal chemistry. The compound features a cyclopropyl ring system with a stereochemically defined trifluoromethyl group, a combination known to impart unique properties to bioactive molecules. The trifluoromethyl group is a key pharmacophore in modern drug design, renowned for its ability to enhance metabolic stability, modulate lipophilicity, and influence the bioavailability of lead compounds . Its incorporation into a constrained, chiral cyclopropane scaffold makes this building block particularly valuable for creating novel molecular entities with potential therapeutic applications. This compound serves as a critical synthetic intermediate for the development of potent and selective receptor ligands. Research into structurally similar N6-(trans-2-phenyl-1-cyclopropyl) adenosine derivatives has demonstrated that the chiral cyclopropyl moiety can confer high binding affinity at the human A3 adenosine receptor (A3AR), a G protein-coupled receptor target for developing neuroprotective, anti-inflammatory, and anti-cancer agents . The distinct spatial arrangement of the (1S,2R) stereochemistry is crucial for this biological activity, as significant stereoselectivity in receptor binding has been observed, with the 1S,2R isomer often exhibiting superior potency . Consequently, this chiral acid is a valuable precursor for synthesizing enantiomerically pure compounds for probing biological systems and structure-activity relationships. The product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(4)2-5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQISNDXNSIXNCQ-IUYQGCFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid typically involves the trifluoromethylation of cyclopropyl intermediates. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, ketones, and various substituted derivatives .

Scientific Research Applications

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Properties :

  • Stereochemistry : The (1S,2R) configuration confers distinct spatial orientation, influencing interactions with biological targets or synthetic intermediates.
  • Electrophilic Character: The -CF₃ group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid (lower pKa compared to non-fluorinated analogs).
  • Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .

Comparison with Structurally Similar Cyclopropane Derivatives

Substituent Variations and Physicochemical Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Characteristics
2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid -CF₃ C₆H₇F₃O₂ 168.11 1368342-07-7 High lipophilicity, strong electron-withdrawing effect, increased acidity .
2-((1S,2R)-2-Hexylcyclopropyl)acetic acid (Cascarillic acid) -C₆H₁₃ C₁₁H₂₀O₂ 184.28 87679-85-4 Long alkyl chain enhances lipophilicity; reduced solubility in polar solvents .
2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid -COOCH₃ C₇H₁₀O₄ 158.15 175221-16-6 Ester group introduces hydrolytic liability; moderate acidity compared to -CF₃ analog .
trans-2-cyanocyclopropanecarboxylic acid -CN C₅H₅NO₂ 111.10 39891-82-2 Cyano group offers electron-withdrawing effects but less lipophilicity than -CF₃ .
2-(1-{[(tert-butoxy)carbonyl]amino} cyclopropyl)acetic acid -Boc-NH- C₁₀H₁₇NO₄ 215.25 103500-22-7 Boc-protected amino group enables peptide coupling; increased steric bulk .

Stereochemical and Functional Group Impact

  • Stereochemistry : The (1S,2R) configuration in the target compound and analogs (e.g., cascarillic acid , methoxycarbonyl derivative ) dictates spatial arrangement, affecting binding to enzymes or receptors. For example, mismatched stereochemistry in analogs could reduce binding affinity.
  • Functional Groups: -CF₃ vs. -CN: The trifluoromethyl group provides greater metabolic stability and lipophilicity than cyano, making the former more suitable for blood-brain barrier penetration . -COOCH₃ vs. -COOH: The ester in methoxycarbonyl derivatives may serve as a prodrug, hydrolyzing in vivo to release the active carboxylic acid .

Biological Activity

2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid is a novel compound notable for its unique trifluoromethyl group attached to a cyclopropyl ring, which is linked to an acetic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances lipophilicity and stability, which can influence the compound's interaction with biological targets.

  • IUPAC Name : 2-[(1S,2R)-2-(trifluoromethyl)cyclopropyl]acetic acid
  • Molecular Formula : C6H7F3O2
  • Molecular Weight : 168.11 g/mol
  • CAS Number : 2445750-37-6

The mechanism of action for 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific enzymes and receptors. The trifluoromethyl group may enhance binding affinity, thereby modulating various biochemical pathways. This compound has been studied for its potential roles in:

  • Enzyme Inhibition : It may act as a biochemical probe to study enzyme mechanisms.
  • Metabolic Pathways : Its structural features suggest it could influence metabolic processes.

Therapeutic Potential

Research indicates that this compound could possess various therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest it may inhibit pro-inflammatory pathways.
  • Antiviral Properties : Investigations into its efficacy against viral pathogens are ongoing.

Case Studies and Experimental Data

Recent studies have explored the biological activity of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid through various experimental approaches:

  • Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against resistant strains like MRSA.
    • Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 416μg/mL4-16\,\mu g/mL, demonstrating promising antibacterial properties .
  • In Vivo Studies :
    • Animal models have shown that administration of the compound resulted in reduced inflammation markers in tissues, suggesting potential for treating inflammatory diseases .
    • Efficacy was noted in models of sepsis induced by E. coli, where treated groups exhibited improved survival rates compared to controls .

Comparative Analysis

To understand the unique properties of 2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological Activity
2-(Trifluoromethyl)cyclopropanecarboxylic acidTrifluoromethyl groupModerate antibacterial activity
2-(Trifluoromethyl)cyclopropylmethanolAlcohol functional groupLimited anti-inflammatory effects
2-[1-(Trifluoromethyl)cyclopropyl]acetic acidAcetic acid moietyStrong anti-inflammatory and antimicrobial activity

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